molecular formula C20H27NO3 B1279743 N-Benzoylmeroquinene tert-Butyl Ester CAS No. 52346-13-1

N-Benzoylmeroquinene tert-Butyl Ester

Cat. No.: B1279743
CAS No.: 52346-13-1
M. Wt: 329.4 g/mol
InChI Key: LYFYOJAKMXFONP-RDJZCZTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzoylmeroquinene tert-Butyl Ester is a useful research compound. Its molecular formula is C20H27NO3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Amino Acids : A solid supported glycineimine t-butyl ester was used in the synthesis of α-amino acids. This process involved phase-transfer catalytic alkylation, followed by acidic hydrolysis and benzoylation, resulting in N-benzoyl-α-amino acid tert-butyl esters (Park et al., 2005).

  • Oxidation of Hindered Alkenes : A study reported the palladium-catalyzed oxidation of hindered alkenes to form linear allylic esters. This method used tert-butyl benzoyl peroxide as an oxidant and was suitable for the synthesis and derivatization of complex molecules (Litman, Sharma, & Hartwig, 2017).

  • Esterification of N-Protected Amino Acids : A facile synthesis method was developed for N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives. This method, which used tert-butyl bromide, was advantageous for synthesizing various amino Z-acid-Tert-butyl esters (Chevallet, Garrouste, Malawska, & Martínez, 1993).

  • Antifolate Synthesis : The synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid was achieved using tert-butyl as the carboxyl protecting group. This method was crucial for developing antifolates as their trifluoroacetate salts (Pawełczak et al., 1989).

  • Conversion to Acid Chlorides : Tert-butyl esters were successfully converted to acid chlorides using SOCl2. This reaction provided a selective conversion method in the presence of other esters (Greenberg & Sammakia, 2017).

  • Flow Microreactor Synthesis : A direct and sustainable synthesis method for tertiary butyl esters was developed using flow microreactor systems. This approach was more efficient and sustainable compared to batch methods (Degennaro et al., 2016).

  • Alkoxycarbonylation of Alkenes : A novel palladium catalyst based on 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene was designed for alkoxycarbonylation of alkenes. This catalyst system was highly effective and versatile for producing esters from a wide range of alkenes, including natural products and pharmaceuticals (Dong et al., 2017).

Safety and Hazards

“N-Benzoylmeroquinene tert-Butyl Ester” can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Properties

IUPAC Name

tert-butyl 2-[(3R,4S)-1-benzoyl-3-ethenylpiperidin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-5-15-14-21(19(23)16-9-7-6-8-10-16)12-11-17(15)13-18(22)24-20(2,3)4/h5-10,15,17H,1,11-14H2,2-4H3/t15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFYOJAKMXFONP-RDJZCZTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCN(CC1C=C)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CCN(C[C@@H]1C=C)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473291
Record name N-Benzoylmeroquinene tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52346-13-1
Record name 1,1-Dimethylethyl (3R,4S)-1-benzoyl-3-ethenyl-4-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52346-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoylmeroquinene tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.